molecular formula C13H13NO B1611458 5-Methyl-2-phenoxyaniline CAS No. 2172-91-0

5-Methyl-2-phenoxyaniline

Cat. No.: B1611458
CAS No.: 2172-91-0
M. Wt: 199.25 g/mol
InChI Key: GZMMICGZSGLOHE-UHFFFAOYSA-N
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Description

5-Methyl-2-phenoxyaniline (CAS: 76838-72-7) is an aniline derivative with a methyl group at the 5-position and a phenoxy group at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₃NO, and it has a molecular weight of 199.25 g/mol. The compound is used in organic synthesis and pharmaceutical research, though specific applications are less documented compared to its structural analogs. Synonyms include 3-amino-4-phenoxyanisole and 5-methoxy-2-phenoxybenzenamine .

Properties

IUPAC Name

5-methyl-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMMICGZSGLOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439233
Record name 5-METHYL-2-PHENOXYANILINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172-91-0
Record name 5-METHYL-2-PHENOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-phenoxyaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenoxyaniline can be achieved through several methods. One common approach involves the reduction of 4-methyl-2-nitro-1-phenoxybenzene using hydrogen gas in the presence of palladium on activated charcoal as a catalyst in ethanol . This method yields the desired compound with high purity.

Another synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and solvents is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the aniline moiety.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on activated charcoal is frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Various reduced forms of the aniline moiety.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Methyl-2-phenoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenoxyaniline involves its interaction with various molecular targets. The phenoxy and aniline groups allow it to participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares substituents, molecular weights, CAS numbers, and key applications of 5-methyl-2-phenoxyaniline with related compounds:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications/Notes
This compound -CH₃ (5), -OPh (2) 199.25 76838-72-7 Organic synthesis, potential pharmaceuticals
5-Chloro-2-methylaniline -CH₃ (2), -Cl (5) 141.59 95-79-4 Research reagent, intermediates
5-Fluoro-2-methylaniline -CH₃ (2), -F (5) 125.14 367-29-3 Chemical intermediates, fluorinated building blocks
5-Methoxy-2-methylaniline -CH₃ (2), -OCH₃ (5) 137.18 50868-72-9 Pharmaceutical intermediates
2-Methoxy-5-methylaniline -OCH₃ (2), -CH₃ (5) 137.18 120-71-8 Analytical standards, dye synthesis
5-Bromo-4-iodo-2-methylaniline -CH₃ (2), -Br (5), -I (4) 326.96 N/A Fluorescent material synthesis
2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline -CH₃ (5), -O-(iPr,C₆H₃) (2) 255.34 946728-38-7 Medicinal chemistry (e.g., kinase inhibitors)

Physical and Chemical Properties

  • Electron Effects: The phenoxy group in this compound is electron-withdrawing, contrasting with the electron-donating methoxy group in 5-methoxy-2-methylaniline. This difference influences reactivity in electrophilic substitution and coordination chemistry.
  • Solubility: Bulky substituents like phenoxy reduce aqueous solubility compared to smaller groups (e.g., -F, -Cl).
  • Stability : Halogenated analogs (e.g., 5-bromo-4-iodo-2-methylaniline) may exhibit lower thermal stability due to weaker C-X bonds .

Biological Activity

5-Methyl-2-phenoxyaniline is an organic compound that has garnered attention for its diverse biological activities and applications in scientific research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic implications.

Chemical Structure and Properties

This compound, with the molecular formula C13H13NOC_{13}H_{13}NO, consists of a phenoxy group attached to an aniline structure with a methyl substituent on the nitrogen atom. This structure enables the compound to engage in various interactions with biological molecules, primarily through hydrogen bonding and π-π stacking interactions.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and influence metabolic pathways. The compound's phenoxy and aniline groups facilitate interactions with various molecular targets, including cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Interaction : It is utilized in studies focusing on enzyme interactions and metabolic pathways. The compound can influence the activity of cytochrome P450 enzymes, which are essential for the metabolism of various xenobiotics .
  • Anticancer Potential : Molecular docking studies suggest that derivatives of phenoxyanilines, including this compound, may exhibit anticancer properties. Modifications to its structure can enhance its therapeutic potential against cancer cells.

Case Study 1: Cytochrome P450 Interaction

A study investigated the interaction of this compound with human CYP2B6, a major enzyme involved in drug metabolism. The research demonstrated that the compound could bind to CYP2B6 and affect its enzymatic activity. This interaction highlights the potential for using this compound as a probe to understand the metabolic pathways involving environmental toxicants .

Case Study 2: Anticancer Activity

In another research effort, derivatives of this compound were synthesized and evaluated for their anticancer activity. The results indicated that certain modifications could significantly enhance cytotoxicity against various cancer cell lines. This finding suggests that further structural optimization could lead to the development of effective anticancer agents based on this scaffold.

Data Tables

Activity Description Reference
Enzyme InteractionModulates CYP2B6 activity
Anticancer PotentialShows promise against cancer cell lines
Synthesis ApplicationsUsed as an intermediate in organic synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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